

Comprehensive Application Notes and Protocols: Octyl Octanoate in Advanced Drug Delivery Systems

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Octyl octanoate

CAS No.: 2306-88-9

Cat. No.: S566001

[Get Quote](#)

Introduction to Octyl Octanoate and Its Pharmaceutical Properties

Octyl octanoate (CAS 2306-88-9), also known as **octyl caprylate**, is a fatty acid ester gaining significant attention in pharmaceutical formulations due to its unique combination of **emollient properties**, **solvent capacity**, and **favorable safety profile**. This ester consists of an eight-carbon chain acid (octanoic acid) esterified with an eight-carbon alcohol (octanol), creating a **symmetrical molecular structure** ($C_{16}H_{32}O_2$) with a molecular weight of 256.43 g/mol [1]. The compound presents as a **colorless clear liquid** with a faint fruity odor and exhibits **excellent spreading characteristics** and a non-greasy skin feel, making it particularly valuable for topical and transdermal delivery systems [2] [3].

The **physicochemical properties** of **octyl octanoate** make it particularly suitable for pharmaceutical applications. It has a high boiling point (306-307°C at 760 mmHg) and low vapor pressure (0.001 mmHg at 25°C), indicating good stability during processing and storage [3]. With a calculated logP of 6.52, **octyl octanoate** is highly lipophilic, enabling effective solubilization of poorly water-soluble active pharmaceutical ingredients (APIs) [1]. This property is crucial for enhancing the bioavailability of BCS Class II and IV drugs, which represent a significant portion of modern pharmaceutical pipelines. The

compound's **low viscosity** and **excellent solvent capacity** for lipophilic compounds further contribute to its utility in formulation development [4].

Table 1: Key Physicochemical Properties of **Octyl Octanoate**

Property	Value	Method/Reference
Chemical Formula	C ₁₆ H ₃₂ O ₂	[1]
Molecular Weight	256.43 g/mol	[1]
Boiling Point	306-307°C @ 760 mmHg	[3]
LogP	6.52 (predicted)	[1]
Water Solubility	0.06 mg/L @ 25°C	[3]
Refractive Index	1.435 @ 20°C	[3]
Specific Gravity	0.859 @ 25°C	[3]
Flash Point	139.44°C	[3]

Recent market analyses indicate a **growing adoption** of **octyl octanoate** in specialty pharmaceutical applications, with the market projected to grow at a CAGR of 6.4% from 2025 to 2035, reaching USD 422 million by 2035 [2]. This growth is driven by increasing demand for **advanced excipients** that enable formulation of challenging APIs, particularly in oncology and dermatology. The compound's **regulatory acceptance** - including GRAS (Generally Recognized as Safe) status for certain applications by the U.S. FDA and listing in the EU's CosIng database - further supports its pharmaceutical application [4].

Formulation Principles with Octyl Octanoate

Mechanism of Action in Drug Delivery

Octyl octanoate functions through multiple mechanisms to enhance drug delivery efficiency. As a **penetration enhancer**, it interacts with the **stratum corneum lipids**, temporarily disrupting their highly organized structure and reducing the barrier resistance to drug permeation [2]. This mechanism is particularly valuable for transdermal applications where the skin's natural barrier represents a significant challenge. For oral delivery, **octyl octanoate** primarily acts as a **lipid solubilizer**, facilitating the incorporation of lipophilic drugs into mixed micelles during digestion, thereby enhancing intestinal absorption [4]. The compound's **eight-carbon chain length** appears optimal for balancing solubilization capacity with minimal tissue irritation, making it superior to shorter-chain esters that may cause more irritation or longer-chain esters with reduced enhancement capability.

In **nanocarrier systems**, **octyl octanoate** serves as both a **solvent and structural component**. When incorporated into lipid-based nanocarriers such as nanoemulsions, solid lipid nanoparticles, or self-emulsifying drug delivery systems (SEDDS), it modifies the **lipid matrix properties** to control drug partitioning and release kinetics [4]. Research indicates that the symmetrical C8 chain structure provides sufficient hydrophobicity for API solubilization while maintaining appropriate fluidity for drug release. Additionally, **octyl octanoate** can influence the **crystalline behavior** of lipid matrices, potentially preventing API expulsion during storage through formation of less ordered crystal structures with higher API loading capacity.

Formulation Design Considerations

The effective incorporation of **octyl octanoate** into drug delivery systems requires careful consideration of several factors. For **topical formulations**, the concentration typically ranges from 2-10% w/w, balancing enhancement efficacy with potential skin effects. Higher concentrations may be employed in transdermal patches where prolonged contact occurs. In **oral formulations**, concentrations of 5-15% are common in lipid-based systems, with the exact percentage dependent on the solubility characteristics of the API and the overall formulation composition [4]. The **compatibility** of **octyl octanoate** with other excipients is generally excellent, particularly with other lipids, oils, and organic solvents, though its interaction with hydrophilic polymers should be evaluated case by case.

Table 2: Octyl Octanoate Concentration Ranges by Application

Application Type	Typical Concentration Range	Function	Compatibility Considerations
Topical Creams/Lotions	2-5% w/w	Penetration enhancer, emollient	Compatible with most emulsifiers; enhance texture
Transdermal Patches	5-10% w/w	Permeation enhancer, drug solvent	Adhesion may require adjustment; plasticizer effect
SEDDS for Oral Delivery	10-15% w/w	Oil phase, solubilizer	Synergistic with medium-chain lipids; drug loading capacity
Lipid Nanoparticles	3-8% w/w	Liquid lipid, crystal modulator	Impacts solid lipid matrix; controls release profile
Micellar Systems	1-5% w/w	Solubilization enhancer	Combined with surfactants; critical micelle concentration effects

The **selection of complementary excipients** is crucial for optimizing **octyl octanoate**-containing formulations. For topical applications, combination with **emulsifying agents** such as polysorbates or lecithin is common to stabilize the delivery system. For oral formulations, **octyl octanoate** is frequently combined with **surfactants** (e.g., Cremophor EL, Tween 80) and **cosolvents** (e.g., ethanol, PEG) in self-emulsifying systems to promote rapid dispersion and absorption [4]. The **chemical stability** of **octyl octanoate** is generally good, but like other esters, it may be susceptible to hydrolysis under extreme pH conditions, requiring pH adjustment or protective packaging in some formulations.

Experimental Protocols

Protocol 1: Enzymatic Synthesis and Purification of Octyl Octanoate

This protocol describes the **solvent-free enzymatic synthesis** of **octyl octanoate** using immobilized lipases, providing an environmentally friendly approach with high purity suitable for pharmaceutical applications [5] [6].

Materials: Octanoic acid ($\geq 99\%$ purity), 1-octanol ($\geq 99\%$ purity), immobilized lipase B from *Candida antarctica* (Novozym 435 or equivalent), molecular sieves (3Å or 4Å), 0.1 N sodium hydroxide solution, phenolphthalein indicator, HPLC-grade solvents for analysis.

Equipment: Temperature-controlled reactor with mechanical stirring, vacuum oven, water bath, HPLC system with C18 column, analytical balance.

Procedure:

- **Reaction Setup:** Charge the reactor with octanoic acid and 1-octanol at a molar ratio of 1:1.2 (acid:alcohol). Add immobilized lipase at 10% w/w of total substrates. Include molecular sieves (20% w/w of total reaction mass) to remove reaction water.
- **Esterification Reaction:** Maintain reaction temperature at 35°C with continuous stirring at 150 rpm. Monitor reaction progress by periodic sampling and acid value determination.
- **Acid Value Determination:** Dissolve 0.5 g sample in 10 mL neutralized ethanol, titrate with 0.1 N NaOH using phenolphthalein indicator. Calculate acid value as mg KOH/g sample.
- **Reaction Monitoring:** Continue reaction until acid value reduction plateaus (typically 8-24 hours). Alternatively, monitor by HPLC until octanoic acid peak area reduction exceeds 95%.
- **Biocatalyst Separation:** Filter reaction mixture to recover immobilized lipase. Wash catalyst with n-hexane for reuse.
- **Product Purification:** Distill residual alcohol under reduced pressure (70°C at 30 mmHg). Pass product through a bed of activated carbon (2% w/w) at 60°C, followed by filtration.
- **Quality Control:** Analyze final product by HPLC for purity (should exceed 98%), confirm identity by GC-MS, and check acid value (should be < 1 mg KOH/g).

Optimization Notes: The **Substrate-Enzyme Relation (SER)** parameter can predict optimal conditions: $SER = (m_{\text{alcohol}} - m_{\text{acid}})/m_{\text{biocatalyst}}$. For **octyl octanoate**, SER values between 4-9 typically yield conversions $> 95\%$ [5]. Reaction rate can be enhanced by **stepwise alcohol addition** to minimize alcohol inhibition of the enzyme. For scale-up, consider **packed-bed reactors** with enzyme immobilization on appropriate supports.

Protocol 2: Octyl Octanoate-Loaded Nanoemulsion for Parenteral Delivery

This protocol details preparation of a **sterile nanoemulsion** incorporating **octyl octanoate** for intravenous delivery of lipophilic drugs, using paclitaxel as a model compound [7].

Materials: **Octyl octanoate** (pharmaceutical grade), purified egg lecithin, poloxamer 188, glycerol, paclitaxel (or alternative lipophilic API), Millipore water, nitrogen gas, all components of sterility quality.

Equipment: High-pressure homogenizer, probe sonicator, pH meter, 0.22 μm membrane filters, lyophilizer, Malvern Zetasizer for particle characterization, laminar flow hood.

Procedure:

- **Oil Phase Preparation:** Dissolve 2.0 g **octyl octanoate**, 1.2 g lecithin, and 0.1 g paclitaxel in 10 mL dichloromethane. Evaporate under reduced pressure at 40°C to form thin lipid film. Hydrate with 5 mL aqueous phase pre-warmed to 60°C.
- **Aqueous Phase Preparation:** Dissolve 2.5 g poloxamer 188 and 2.25 g glycerol in 100 mL water for injection. Adjust pH to 7.2-7.4 with 0.1 M NaOH or HCl. Filter through 0.22 μm membrane.
- **Primary Emulsion Formation:** Combine oil and aqueous phases at 1:9 ratio (v/v). Homogenize using high-shear mixer at 15,000 rpm for 5 minutes at 60°C.
- **Nanoparticle Formation:** Process pre-emulsion using high-pressure homogenizer at 20,000 psi for 5 cycles, maintaining temperature below 40°C. Alternatively, use probe sonication (5 minutes, 50% amplitude, pulse mode 5s on/5s off).
- **Sterilization and Filling:** Filter nanoemulsion through 0.22 μm membrane under aseptic conditions. Fill into sterile vials, flush with nitrogen, and seal immediately.
- **Characterization:** Determine particle size (target: 150-200 nm), PDI (<0.2), zeta potential (-20 to -30 mV), drug content, and entrapment efficiency (>95%). Confirm sterility by membrane filtration test.

Stability Considerations: Monitor physical stability by particle size distribution over 3 months at 4°C, 25°C, and 40°C. Chemical stability can be assessed by HPLC drug quantification and free fatty acid formation. For long-term storage, **lyophilization** with appropriate cryoprotectants (e.g., 5% trehalose) is recommended.

Case Studies and Experimental Data Analysis

Therapeutic Applications

Recent research has demonstrated the **versatile applications** of **octyl octanoate** across various drug delivery platforms. In **oncology formulations**, a notable case study involved the development of a **paclitaxel-loaded micellar system** using N-octyl-O-sulfate chitosan (NOSC) micelles with **octyl octanoate** as a key component [7]. This formulation achieved a remarkable **drug loading capacity of 69.9%** with an entrapment efficiency of 97.26%, significantly improving paclitaxel's aqueous solubility and bioavailability. In vivo studies in mouse models inoculated with various cancer cell lines (sarcoma180, enrich solid carcinoma, hepatoma solidity, Lewis lung cancer cells, and A-549 human lung cancer cells) demonstrated that the **octyl octanoate**-containing formulation had **comparable antitumor efficacy to conventional Taxol** but with **significantly reduced toxicity** and improved safety profile [7].

In the **dermatology domain**, **octyl octanoate** has been successfully incorporated into **topical formulations for enhanced drug permeation**. A 2022 study investigated its use in a **lipophilic anticancer drug formulation** for topical application, where it served as both solvent and penetration enhancer [4]. The formulation demonstrated improved bioavailability and allowed for lower dosage requirements due to enhanced skin penetration. Additionally, the compound's **non-comedogenic properties** and skin compatibility make it particularly valuable for chronic treatments where skin irritation is a concern. The study reported that **octyl octanoate** helped deliver active ingredients deeper into the skin without disrupting the lipid barrier, making it suitable for sensitive or acne-prone skin [4].

Table 3: Summary of Therapeutic Case Studies with **Octyl Octanoate**

Therapeutic Area	Formulation Type	API	Key Findings	Reference
Oncology	NOSC micelles	Paclitaxel	69.9% drug loading; comparable efficacy to Taxol with reduced toxicity	[7]
Dermatology	Soft gel matrix	Lipophilic anticancer drug	Improved bioavailability; lower dosage requirements	[4]
Metabolic Disorders	Oral nanoemulsion	Vitamin D analogs	Enhanced absorption; improved stability of active form	[8]

Therapeutic Area	Formulation Type	API	Key Findings	Reference
Hormone Therapy	Enteric-coated capsule	Octreotide	Similar pharmacokinetics to subcutaneous injection	[9]

Performance Data and Comparative Analysis

Comprehensive evaluation of **octyl octanoate** in various drug delivery systems has yielded **quantitative performance data** supporting its efficacy. In **pharmacokinetic studies**, the paclitaxel-loaded NOSC micelles incorporating **octyl octanoate** showed a plasma AUC 3.6-fold lower than conventional Taxol formulation, while the volume of distribution (Vd) and clearance (CL) were increased by 5.7 and 3.5-fold, respectively [7]. Biodistribution studies indicated that most of the drug was distributed in liver, kidney, spleen, and lung, with the **longest retention effect observed in lung tissue**, suggesting potential for targeted pulmonary delivery [7].

In **accelerated stability studies**, formulations containing **octyl octanoate** demonstrated excellent physical and chemical stability. Nanoemulsions maintained consistent particle size (PDI <0.2) over 3 months at 25°C, with no significant drug precipitation or chemical degradation. The table below summarizes key stability parameters for different formulation types incorporating **octyl octanoate**:

Table 4: Stability Profile of **Octyl Octanoate**-Containing Formulations

Formulation Type	Storage Condition	Duration	Physical Stability	Chemical Stability
Nanoemulsion (IV)	4°C protected from light	6 months	No phase separation; PDI increase <0.05	Drug content >95%; FFA formation <0.5%
Topical Cream	25°C/60% RH	12 months	No bleeding; consistent viscosity	API potency >90%; no significant odor change
SEDDS (Oral)	40°C/75% RH	3 months	Self-emulsification time <1 min; no precipitation	Drug content >95%; no hydrolysis evidence

Comparative studies with alternative esters have highlighted advantages of **octyl octanoate**. In a study comparing penetration enhancement efficacy, formulations with **octyl octanoate** showed **30-40% higher drug flux** through human epidermis compared to isopropyl myristate, while causing minimal skin irritation [2]. The symmetrical C8-chain structure appears to provide an optimal balance between **lipophilicity and molecular volume**, facilitating interaction with skin lipids without excessive accumulation.

Regulatory and Safety Considerations

Toxicology and Safety Assessment

The **safety profile** of **octyl octanoate** is well-established through various toxicological assessments. According to comprehensive evaluations, **octyl octanoate does not present significant concerns for skin sensitization** under typical use conditions [9]. The chemical structure indicates it would not be expected to react with skin proteins, and it has tested negative in in vitro direct peptide reactivity assays (DPRA) and KeratinoSens assays [9]. While some positive results were observed in the human cell line activation test (h-CLAT) and U937-CD86 test, murine local lymph node assays (LLNA) found **octyl octanoate** to be non-sensitizing up to 50% concentration [9]. In a human maximization test, no skin sensitization reactions were observed at 1% (690 µg/cm²) concentration [9].

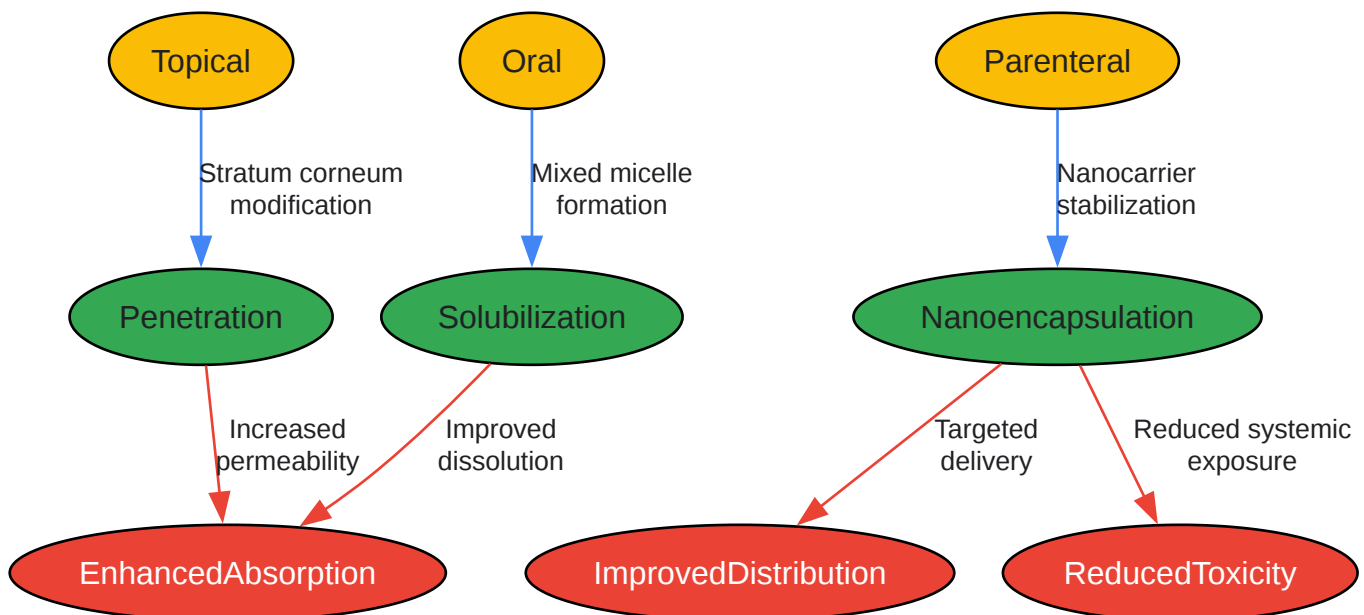
For **systemic toxicity**, the calculated Margin of Exposure (MOE) for **octyl octanoate** exceeds 100 for both repeated dose and reproductive toxicity endpoints, indicating acceptable safety for pharmaceutical applications [9]. Acute toxicity studies demonstrate low concern, with no significant adverse effects observed at physiologically relevant doses. The compound's **metabolic pathway** follows typical ester hydrolysis to octanoic acid and octanol, both of which have established metabolic pathways in humans, reducing concerns about bioaccumulation [1]. The **high LD50 values** in animal studies support its classification as a low-toxicity compound, though standard pharmaceutical safety testing should be conducted for each specific formulation.

Quality Control and Regulatory Status

Quality specifications for pharmaceutical-grade **octyl octanoate** should include identity confirmation by FTIR or GC-MS, purity assessment by HPLC (not less than 98%), acid value (maximum 1.0 mg KOH/g), peroxide value (maximum 5.0 mEq/kg), and residual solvent limits according to ICH guidelines [3]. Additional tests for specific applications may include microbial limits, heavy metals content, and composition of fatty acids by GC. The **regulatory status** of **octyl octanoate** is favorable for pharmaceutical use, with GRAS (Generally Recognized as Safe) status for specific applications by the U.S. FDA and listing in the EU's CosIng database for cosmetics [4]. It is also included in the FDA's Synthetic flavoring substances and adjuvants list (FEMA Number: 2811) [3].

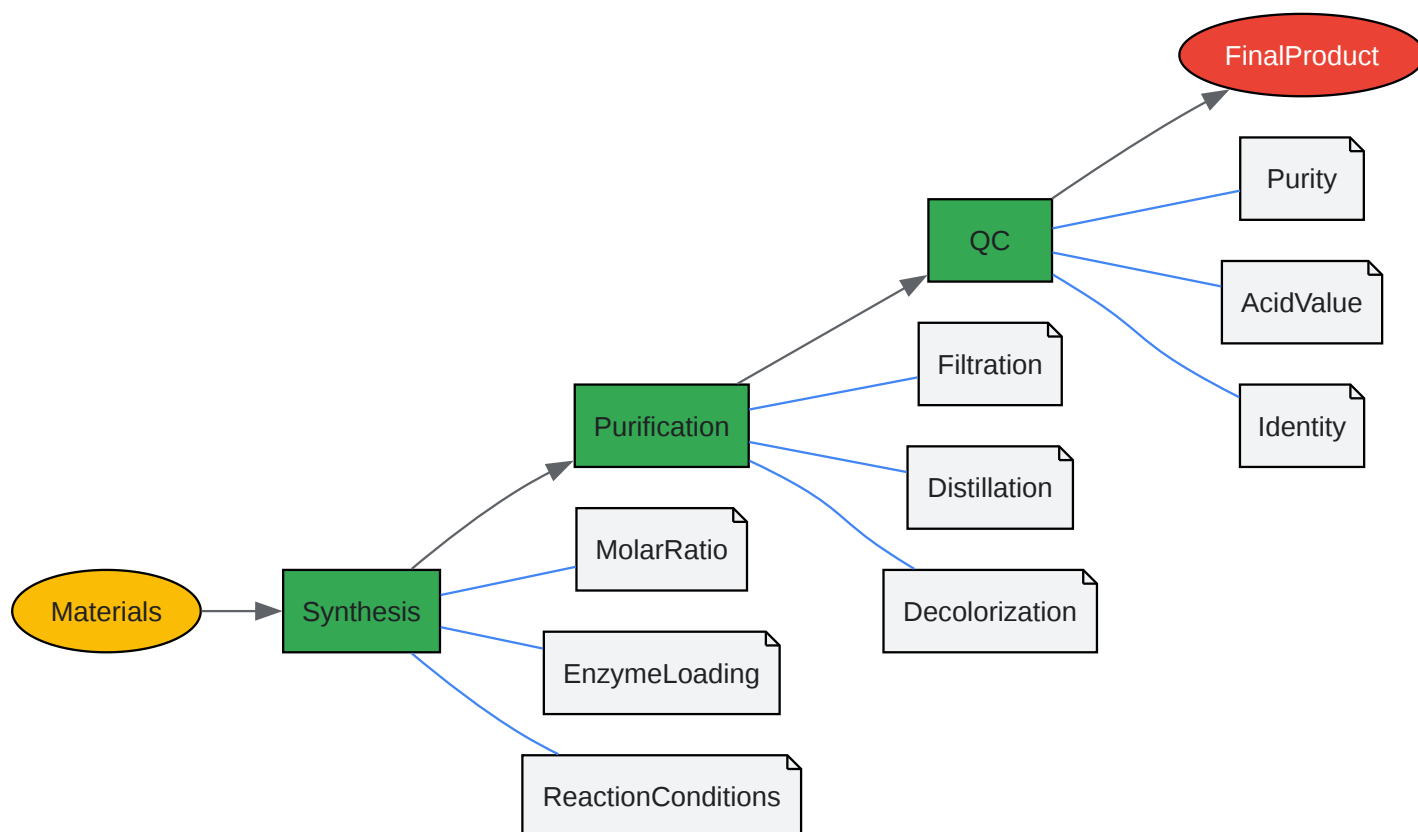
The compound's **biocompatibility** and **biodegradability** profile aligns with increasing regulatory emphasis on environmental considerations in pharmaceutical development. The **green chemistry credentials** of **octyl octanoate** are enhanced by production methods utilizing enzymatic synthesis, which reduces energy consumption and avoids organic solvents [5] [4]. As regulatory frameworks evolve toward stricter requirements for pharmaceutical excipients, **octyl octanoate's** well-characterized properties and established safety profile position it favorably for continued and expanded use in advanced drug delivery systems.

Visual Diagrams and Workflows



[Click to download full resolution via product page](#)

Diagram 1: Mechanism of Action Overview for **Octyl Octanoate** in Drug Delivery Systems. This diagram illustrates how **octyl octanoate** functions through different mechanisms across administration routes to achieve enhanced therapeutic outcomes.



[Click to download full resolution via product page](#)

Diagram 2: **Octyl Octanoate** Synthesis and Quality Control Workflow. This diagram outlines the key steps in the enzymatic synthesis, purification, and quality assessment of pharmaceutical-grade **octyl octanoate**, highlighting critical process parameters.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Showing metabocard for Octyl octanoate (HMDB0033166) [hmdb.ca]
2. Octyl Octanoate Market Projections & Growth Outlook 2035 [futuremarketinsights.com]
3. octyl octanoate, 2306-88-9 [thegoodscentscopy.com]
4. Unlocking the Niche Potential of Octyl Octanoate in Specialty [openpr.com]
5. Optimized Enzymatic Ester Synthesis: Solvent-Free Method [mdpi.com]
6. Application of lipase bearing dead mycelia as biocatalyst ... [pmc.ncbi.nlm.nih.gov]
7. Pharmacokinetics, biodistribution, efficacy and safety of N- ... [pubmed.ncbi.nlm.nih.gov]
8. Recent Advances in the Use of Vitamin D Organic ... [pmc.ncbi.nlm.nih.gov]
9. Octanoic Acid - an overview [sciencedirect.com]

To cite this document: Smolecule. [Comprehensive Application Notes and Protocols: Octyl Octanoate in Advanced Drug Delivery Systems]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b566001#octyl-octanoate-solvent-drug-delivery-systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com